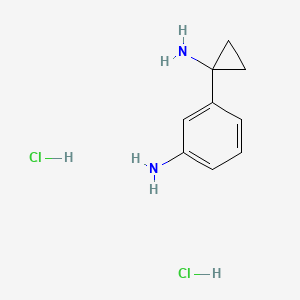amine](/img/structure/B13501191.png)
[(4-Bromo-2,5-difluorophenyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,5-difluorophenyl)methylamine is an organic compound that features a bromine atom, two fluorine atoms, and a methylamine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-difluorophenyl)methylamine typically involves the following steps:
Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of (4-Bromo-2,5-difluorophenyl)methylamine may involve large-scale bromination and fluorination processes followed by amination. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2,5-difluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
(4-Bromo-2,5-difluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and liquid crystals.
Chemical Biology: It can be used to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,5-difluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
(4-Bromo-2,5-difluorophenyl)methylamine can be compared to other similar compounds, such as:
4-Bromo-2,5-difluoroaniline: Similar structure but lacks the methylamine group.
4-Bromo-2,5-difluorobenzylamine: Similar structure but with a benzylamine group instead of a methylamine group.
The presence of the methylamine group in (4-Bromo-2,5-difluorophenyl)methylamine makes it unique, as it can participate in different types of chemical reactions and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H8BrF2N |
|---|---|
Peso molecular |
236.06 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-difluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-12-4-5-2-8(11)6(9)3-7(5)10/h2-3,12H,4H2,1H3 |
Clave InChI |
HMHJCVXGMXIKSF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


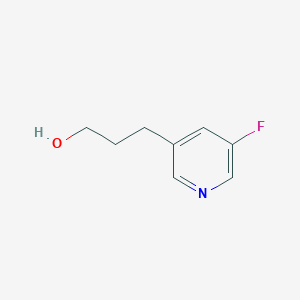
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)
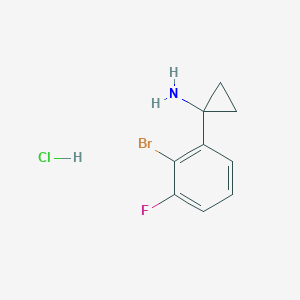


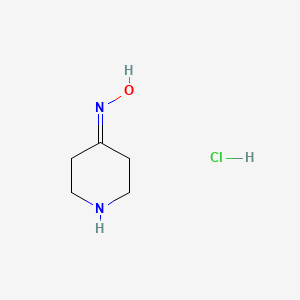
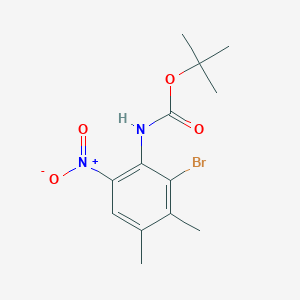
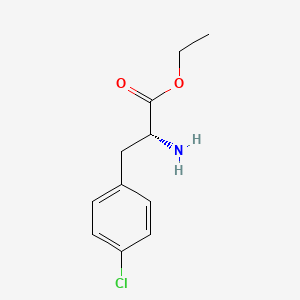
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)

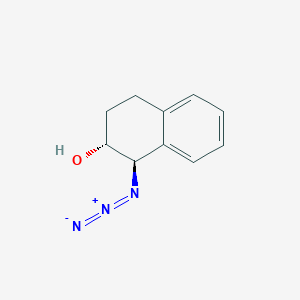
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
